Undecanoic acid, 11-(acetyloxy)-

Description

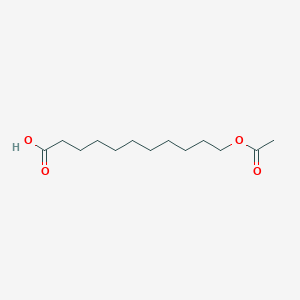

Undecanoic acid, 11-(acetyloxy)-, is a derivative of undecanoic acid (C11H22O2) featuring an acetyloxy (-OAc) group at the 11th carbon position. This modification introduces ester functionality, altering its physicochemical properties and biological interactions compared to the parent fatty acid.

Properties

CAS No. |

54894-30-3 |

|---|---|

Molecular Formula |

C13H24O4 |

Molecular Weight |

244.33 g/mol |

IUPAC Name |

11-acetyloxyundecanoic acid |

InChI |

InChI=1S/C13H24O4/c1-12(14)17-11-9-7-5-3-2-4-6-8-10-13(15)16/h2-11H2,1H3,(H,15,16) |

InChI Key |

UNNAFZNNLQIDRD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Bromination of 10-Undecenoic Acid

A widely documented route begins with 10-undecenoic acid, an unsaturated fatty acid. Bromination introduces a bromine atom at the 11th position via anti-Markovnikov addition. As detailed in a Chinese patent (CN103804209A), this step involves reacting 10-undecenoic acid with hydrogen bromide (HBr) in a toluene-benzene solvent system at 18–20°C, catalyzed by azobisisobutyronitrile (AIBN). The reaction proceeds in a dual-reactor system to control exothermicity and residence time (~45 minutes), yielding 11-bromoundecanoic acid with minimal side products.

Ammonolysis and Acetylation

The brominated intermediate undergoes ammonolysis to form 11-aminoundecanoic acid. In the same patent, 11-bromoundecanoic acid is treated with aqueous ammonia (28%) and tetrabutylammonium bromide as a phase-transfer catalyst at 28–30°C for 36 hours. Subsequent acetylation of the amino group is achieved using acetic anhydride under mild conditions. This step leverages the nucleophilicity of the amine, forming the acetyloxy derivative in high purity after recrystallization.

Regioselective Acetylation of Undecanoic Acid Derivatives

Principle of Hydrogen-Bond-Mediated Catalysis

A groundbreaking method reported in The Journal of Organic Chemistry employs acetate ions as catalysts for regioselective acetylation. This approach exploits hydrogen bonding between acetate and hydroxyl groups to activate specific sites for acylation. When applied to undecanoic acid derivatives, the 11-hydroxy group forms a dual hydrogen-bond complex with acetate, enabling selective acetylation using acetic anhydride at ambient temperatures.

Advantages Over Traditional Methods

Compared to organometallic catalysts (e.g., tin or boron reagents), this method eliminates toxicity concerns and simplifies purification. Yields exceed 85% with near-complete regioselectivity, making it ideal for pharmaceutical-grade synthesis.

Enzymatic Acylation Using Lipases and Esterases

Enzyme-Catalyzed Reactions

Patents describe lipase-mediated acylation as an eco-friendly alternative. For instance, carboxylesterases or lipoprotein lipases catalyze the transesterification of undecanoic acid with vinyl acetate in non-aqueous media. The enzyme’s active site selectively recognizes the 11-hydroxy group, forming 11-(acetyloxy)-undecanoic acid with >90% conversion under mild conditions (30–40°C, pH 7–8).

Industrial Scalability

This method avoids harsh reagents and generates minimal waste. Immobilized enzymes on polymeric supports enable reuse across multiple batches, reducing production costs.

Comparative Analysis of Synthesis Routes

The table below summarizes key parameters for each method:

Mechanistic Insights and Reaction Optimization

Bromination Kinetics

The anti-Markovnikov addition of HBr to 10-undecenoic acid follows a radical mechanism initiated by AIBN. Computational studies suggest that the bromine radical preferentially attacks the less substituted carbon due to steric and electronic factors.

Solvent Effects in Acetylation

Polar aprotic solvents (e.g., dimethylformamide) enhance acetate ion mobility, accelerating acetylation rates. Conversely, non-polar solvents favor enzymatic methods by stabilizing lipase conformations.

Chemical Reactions Analysis

Types of Reactions

Undecanoic acid, 11-(acetyloxy)-, undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield undecanoic acid and acetic acid.

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

Hydrolysis: Undecanoic acid and acetic acid.

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Scientific Research Applications

Biomedical Applications

1. Antioxidant Properties

Research indicates that undecanoic acid derivatives exhibit significant antioxidant effects. A study demonstrated that formulations containing undecanoic acid reduced oxidative stress markers in cellular models. This suggests potential applications in preventing oxidative damage associated with chronic diseases.

2. Antimicrobial Activity

Undecanoic acid has been shown to possess antimicrobial properties. For example, derivatives of undecanoic acid were tested against various pathogens, including Candida albicans, demonstrating effective inhibition of yeast morphogenesis. This property positions undecanoic acid as a candidate for developing antifungal treatments.

3. Antiproliferative Effects

In vitro studies have highlighted the antiproliferative effects of undecanoic acid on cancer cell lines. For instance, methyl esters of undecanoic acid were evaluated for their cytotoxicity against HeLa and MCF-7 cells, revealing promising results that warrant further exploration in oncology.

Industrial Applications

1. Bio-Lubricants

Undecanoic acid is being explored as a base for bio-lubricants due to its biodegradability and performance characteristics. Research has shown that lubricants derived from undecanoic acid can outperform traditional petroleum-based lubricants in terms of environmental impact and efficiency.

2. Cosmetic Formulations

Due to its emollient properties, undecanoic acid is incorporated into cosmetic products to enhance skin hydration and stability of emulsions. Its ability to form stable formulations makes it valuable in the development of creams and lotions.

Comparative Data Table

| Application | Description | Key Findings |

|---|---|---|

| Antioxidant | Reduces oxidative stress markers in cells | Significant reduction in oxidative damage |

| Antimicrobial | Inhibits growth of pathogens like Candida albicans | Effective against yeast morphogenesis |

| Antiproliferative | Inhibits cancer cell proliferation | Promising cytotoxicity against HeLa and MCF-7 cells |

| Bio-Lubricants | Eco-friendly lubricants synthesized from undecanoic acid | Superior biodegradability compared to petroleum-based |

| Cosmetic | Enhances skin hydration and emulsion stability | Improved formulation stability in creams |

Case Studies

Case Study 1: Antioxidant Efficacy

In a controlled laboratory setting, researchers applied undecanoic acid derivatives to cultured cells exposed to oxidative stressors. The results indicated a marked decrease in markers of oxidative damage compared to untreated controls, supporting its use as an antioxidant supplement.

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted using extracts containing undecanoic acid derivatives. The results showed significant inhibition zones against several pathogenic bacteria, confirming their potential use in developing new antimicrobial agents.

Case Study 3: Development of Bio-Lubricants

Research focused on synthesizing eco-friendly lubricants from undecanoic acid demonstrated that these lubricants not only met performance standards but also surpassed traditional petroleum-based lubricants in biodegradability tests.

Mechanism of Action

The mechanism of action of undecanoic acid, 11-(acetyloxy)-, involves its interaction with biological membranes and enzymes. The acetoxy group can be hydrolyzed, releasing acetic acid, which may disrupt cellular processes. Additionally, the compound can modulate the activity of enzymes involved in lipid metabolism and signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Type and Functional Group Variations

Table 1: Key Structural and Functional Differences

Protein Binding and Enzyme Interactions

- 11-[(Mercaptocarbonyl)oxy]undecanoic acid exhibits higher binding affinity to the FabH protein (-9.1 kcal/mol) compared to capsaicinoids (-6.5 to -7.1 kcal/mol), suggesting its role as a competitive inhibitor in bacterial fatty acid biosynthesis .

- 11D3 and 11D5 (furan-containing derivatives) are metabolically stable furan fatty acids, with 11D3 being abundant in food matrices and linked to antioxidant effects .

Antioxidant Properties

- 11-(3,5-Di-tert-butyl-2-hydroxyphenylcarbamoyl)undecanoic acid demonstrates superior antioxidant activity compared to non-amphiphilic analogues due to its membrane-targeting phenolic group, which enhances localization in lipid bilayers .

Bioactivity in Natural Extracts

- 11-(2-Cyclopenten-1-yl)undecanoic acid contributes to the α-glucosidase inhibitory activity of Kigelia africana subfractions (85.1% inhibition in subfraction G), likely through interactions with enzyme active sites .

Physicochemical Properties

- Solubility and Reactivity: The acetyloxy group in 11-(acetyloxy)undecanoic acid increases hydrophobicity compared to carboxylate or amino derivatives. For example, FMOC-11-aminoundecanoic acid is water-soluble due to its polar FMOC group , whereas furan derivatives (e.g., 11D3) exhibit moderate solubility in organic solvents .

- Stability: Thioester derivatives like 11-(acetylthio)undecanoic acid are reactive in thiol-disulfide exchange reactions, making them useful in ligand synthesis .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the purity and structural integrity of undecanoic acid?

- Methodological Answer:

- Chromatography: Use gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to quantify purity (>99% as reported in SDS ).

- Spectroscopy: Nuclear magnetic resonance (NMR) (¹H and ¹³C) confirms molecular structure, particularly for distinguishing between undecanoic acid and its derivatives (e.g., acetylated or oxidized forms).

- Melting Point Analysis: Calibrate differential scanning calorimetry (DSC) to verify discrepancies in reported melting points (e.g., 28.6°C vs. 26–29°C ).

Q. What are the optimal storage and handling protocols for undecanoic acid in laboratory settings?

- Methodological Answer:

- Storage: Seal containers under inert gas (e.g., nitrogen) and store at -20°C to prevent degradation .

- Handling: Use gloves, goggles, and lab coats to mitigate skin/eye irritation risks, as classifications vary between "non-hazardous" and "skin/eye irritant" .

- Ventilation: Work in a fume hood when heating or synthesizing derivatives to avoid inhalation of vapors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points, solubility) of undecanoic acid?

- Methodological Answer:

- Comparative Analysis: Cross-reference data from multiple SDS (e.g., Larodan AB vs. Cayman Chemical vs. Agilent ).

- Experimental Validation:

- DSC Calibration: Validate thermal properties using standardized reference materials.

- Solubility Testing: Dissolve undecanoic acid in DMSO or ethanol (0.25 mg/mL in aqueous buffers ) and quantify via UV-Vis spectroscopy.

- Data Table:

| Property | Value (Source) | Method Used |

|---|---|---|

| Melting Point | 28.6°C , 26–29°C | DSC |

| Boiling Point | 280°C | Distillation |

| Solubility in DMSO | >10 mg/mL | Gravimetric analysis |

Q. What experimental designs are effective for studying the antifungal activity of undecanoic acid against filamentous fungi?

- Methodological Answer:

- Minimum Inhibitory Concentration (MIC): Use broth microdilution assays to determine MIC values against target fungi (e.g., Aspergillus spp.) .

- Morphological Analysis: Employ scanning electron microscopy (SEM) to observe hyphal damage post-exposure.

- Mechanistic Studies: Conduct RNA sequencing to identify gene expression changes related to cell membrane disruption.

Q. How should researchers assess the environmental impact of undecanoic acid in laboratory waste streams?

- Methodological Answer:

- Ecotoxicity Testing: Follow OECD guidelines for aquatic toxicity assays (e.g., Daphnia magna survival tests), as undecanoic acid is classified as a "water hazard level 1" .

- Waste Neutralization: Treat acidic waste with calcium carbonate before disposal to minimize environmental release .

Data Contradiction Analysis

Q. Why do safety classifications for undecanoic acid vary across SDS sources?

- Methodological Answer:

- Regulatory Differences: EU SDS (e.g., ) may lack GHS hazard labels, while OSHA-aligned SDS (e.g., ) classify it as an irritant. Always consult supplier-specific SDS and conduct a risk assessment before use.

- Purity Variability: Higher purity (>99% ) reduces byproduct risks, while lower grades may contain irritant impurities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.